REACTION_CXSMILES
|
[N:1](=[CH:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[N:6][CH:5]=1)O>C(OC(=O)C)(=O)C>[N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]([C:3]#[N:1])=[CH:5][N:6]=1
|
Name
|
27B
|
Quantity
|
0.173 g
|
Type
|
reactant
|
Smiles
|
N(O)=CC1=CN=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC=C(C2=CC=CC=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |